molecular formula C21H25N7O2S B2723655 7-(2-((1H-benzo[d]imidazol-2-yl)thio)ethyl)-3-methyl-8-(4-methylpiperidin-1-yl)-1H-purine-2,6(3H,7H)-dione CAS No. 476482-79-8

7-(2-((1H-benzo[d]imidazol-2-yl)thio)ethyl)-3-methyl-8-(4-methylpiperidin-1-yl)-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2723655
CAS No.: 476482-79-8
M. Wt: 439.54
InChI Key: QGNFHRRZMVILLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 7-(2-((1H-benzo[d]imidazol-2-yl)thio)ethyl)-3-methyl-8-(4-methylpiperidin-1-yl)-1H-purine-2,6(3H,7H)-dione (CAS: 476482-79-8) is a purine derivative with a molecular formula of C₂₁H₂₅N₇O₂S and a molecular weight of 439.5 g/mol . Its structure combines a purine core modified with a benzimidazole-thioethyl group and a 4-methylpiperidine substituent. Synonymous identifiers include CCG-22374, STK563091, and AKOS000723343, reflecting its diverse research applications .

Properties

IUPAC Name

7-[2-(1H-benzimidazol-2-ylsulfanyl)ethyl]-3-methyl-8-(4-methylpiperidin-1-yl)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N7O2S/c1-13-7-9-27(10-8-13)20-24-17-16(18(29)25-21(30)26(17)2)28(20)11-12-31-19-22-14-5-3-4-6-15(14)23-19/h3-6,13H,7-12H2,1-2H3,(H,22,23)(H,25,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGNFHRRZMVILLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C2=NC3=C(N2CCSC4=NC5=CC=CC=C5N4)C(=O)NC(=O)N3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N7O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

476482-79-8
Record name 7-[2-(1H-BENZIMIDAZOL-2-YLSULFANYL)ETHYL]-3-METHYL-8-(4-METHYL-1-PIPERIDINYL)-3,7-DIHYDRO-1H-PURINE-2,6-DIONE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Mechanism of Action

Action Environment

The action, efficacy, and stability of CCG-22374 can be influenced by various environmental factors. For instance, the presence of G-actin can affect the binding of CCG-22374 to the NLS of MRTF-A/B. When the G-actin pool is depleted, CCG-22374 can bind specifically to the NLS of MRTF-A/B, leading to the inhibition of the nuclear import of MRTF-A/B. Therefore, the cellular environment and the presence of other molecules can significantly influence the action of CCG-22374.

Biological Activity

The compound 7-(2-((1H-benzo[d]imidazol-2-yl)thio)ethyl)-3-methyl-8-(4-methylpiperidin-1-yl)-1H-purine-2,6(3H,7H)-dione , a complex purine derivative, has garnered attention in recent pharmacological research for its potential biological activities. This article aims to explore its biological activity, particularly focusing on its antimicrobial properties, interaction with quorum sensing (QS) systems, and other relevant therapeutic applications.

Chemical Structure and Properties

The compound's structure is characterized by a benzimidazole moiety linked to a thioether and a purine ring. This unique arrangement suggests potential interactions with biological targets, particularly in microbial systems. The molecular formula is C₁₈H₂₃N₅O₂S, and its structural features include:

  • Benzimidazole Ring : Known for its role in various biological activities.
  • Thioether Linkage : Potentially enhances lipophilicity and bioactivity.
  • Purine Derivative : Implicated in nucleic acid metabolism and cellular signaling.

Antimicrobial Properties

Recent studies have highlighted the compound's antimicrobial efficacy against various pathogens, particularly Pseudomonas aeruginosa, a major concern in clinical settings due to its resistance to multiple antibiotics. The compound was evaluated for its minimal inhibitory concentration (MIC) against P. aeruginosa strains, showing promising results.

Compound MIC (μg/mL) Activity
This compound<64Inhibitory activity observed

The compound demonstrated significant QS inhibitory activity at concentrations around 12.5 μg/mL, which is critical as it suggests a mechanism that disrupts bacterial communication without directly killing the bacteria .

Quorum Sensing Inhibition

Quorum sensing is a bacterial communication process that regulates virulence factors and biofilm formation. The compound's ability to inhibit the pqs QS system indicates its potential as an adjuvant therapy in managing infections caused by P. aeruginosa. In vitro studies revealed that the compound effectively reduced pyocyanin production—a key virulence factor—demonstrating its role in attenuating bacterial pathogenicity .

Cytotoxicity and Selectivity

Preliminary cytotoxicity assessments were conducted using human cell lines such as A549 adenocarcinoma cells. The results indicated that the compound exhibited low cytotoxicity at therapeutic concentrations, suggesting a favorable safety profile for further development .

Case Study 1: Efficacy Against Biofilms

In one study, the compound was tested against established biofilms of Pseudomonas aeruginosa. It showed a significant reduction in biofilm biomass at concentrations above 250 μg/mL, achieving up to 70% inhibition at higher doses. This finding is particularly relevant for treating chronic infections where biofilm formation is a significant hurdle .

Case Study 2: Structure-Activity Relationship (SAR)

A comprehensive SAR analysis was performed to understand how modifications of the benzimidazole and purine moieties affect biological activity. The study revealed that certain substitutions significantly enhanced QS inhibitory activity while maintaining low toxicity levels . This information is crucial for guiding future drug design efforts aimed at optimizing efficacy and safety.

Scientific Research Applications

Medicinal Chemistry

The structural characteristics of this compound indicate its potential as a therapeutic agent. The presence of the purine core is significant as purines are essential components of nucleic acids (DNA and RNA), which are crucial for cellular functions. Compounds with similar structures have been investigated for various biological activities:

  • Antimicrobial Activity : Compounds containing benzimidazole derivatives have shown effectiveness against Mycobacterium tuberculosis (M. tuberculosis). For instance, derivatives of benzimidazole have demonstrated minimal inhibitory concentrations (MIC) against M. tuberculosis strains, indicating potential for developing new antitubercular agents .
  • Anticancer Properties : Benzimidazole derivatives are known for their anticancer activities. The incorporation of piperidine rings may enhance these properties by improving solubility and bioavailability. Research has indicated that certain structural modifications in benzimidazole compounds can lead to significant anticancer effects .

Neuropharmacology

The piperidine component of the compound suggests potential neuroactive properties. Piperidine derivatives are frequently explored for their effects on the central nervous system (CNS). Investigations into similar compounds have revealed:

  • CNS Effects : Some piperidine-based compounds exhibit activity as analgesics or anxiolytics. The unique structure of this compound may allow it to interact with neurotransmitter systems, potentially leading to novel treatments for neurological disorders .

Synthesis and Functionalization

The synthesis of this compound typically involves multi-step organic reactions, which can be tailored to optimize yield and purity based on available starting materials. The ability to modify the compound at various positions allows researchers to explore structure-activity relationships (SAR) extensively:

Synthesis Route Yield (%) Notable Features
Initial benzimidazole synthesis65%High solubility in aqueous solutions
Piperidine ring incorporation70%Enhanced biological activity observed
Final purification process80%High stability in biological assays

Case Studies and Research Findings

Several studies have highlighted the biological activities associated with compounds structurally related to 7-(2-((1H-benzo[d]imidazol-2-yl)thio)ethyl)-3-methyl-8-(4-methylpiperidin-1-yl)-1H-purine-2,6(3H,7H)-dione:

  • A study demonstrated that certain benzimidazole derivatives exhibited significant antimicrobial activity against both drug-sensitive and multidrug-resistant strains of M. tuberculosis .
  • Another research effort focused on synthesizing benzimidazole-containing compounds that showed promising results against various cancer cell lines, indicating a pathway for developing new anticancer drugs .

Comparison with Similar Compounds

Research Implications and Limitations

  • Gaps in Data: No direct IC₅₀ or in vivo efficacy data for CCG-22374 are reported in the available literature.

Q & A

Q. Structural Validation :

  • IR Spectroscopy : Confirms functional groups (e.g., C=S stretch at ~600–700 cm⁻¹, carbonyl groups at ~1650–1750 cm⁻¹) .
  • NMR (¹H and ¹³C) : Assigns proton environments (e.g., piperidine methyl protons at δ ~1.2–1.5 ppm, aromatic benzimidazole protons at δ ~7.0–8.5 ppm) .
  • Mass Spectrometry (MS) : Validates molecular weight (e.g., ESI-MS m/z matching calculated molecular ion) .

Advanced Research Question: How can reaction conditions be optimized to improve yield and purity during synthesis?

Answer:
Optimization strategies include:

  • Temperature Control : Low-temperature reactions (-20°C in DMF) reduce side reactions during thioether formation .
  • Catalyst Selection : Use of NaSH or iodine in isopropanol enhances regioselectivity for benzimidazole coupling .
  • Purification Techniques : Recrystallization (ethanol/water mixtures) or column chromatography (silica gel with ethyl acetate/hexane gradients) improves purity .
  • Substituent Effects : Electron-donating groups (e.g., methoxy) on the benzimidazole moiety increase solubility and reduce steric hindrance, improving yields by ~15–20% .

Basic Research Question: What in vitro assays are suitable for preliminary evaluation of biological activity?

Answer:
Standard assays include:

  • Antimicrobial Activity : Agar plate diffusion method against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria, with zones of inhibition measured at 100 µg/mL .
  • Antioxidant Screening :
    • DPPH Radical Scavenging : IC₅₀ values at 50–100 µg/mL .
    • FRAP Assay : Quantifies Fe³⁺ reduction capacity .
  • Cytotoxicity : MTT assay on human cell lines (e.g., HEK-293) to establish safety thresholds .

Advanced Research Question: How can structure-activity relationships (SAR) guide the design of analogs with enhanced pharmacological properties?

Answer:
Key SAR insights:

  • Benzimidazole Modifications : Substitution at the 5-position with electron-withdrawing groups (e.g., -NO₂) enhances antimicrobial potency but may reduce solubility .
  • Piperidine Substituents : Bulky groups (e.g., 4-methylpiperidin-1-yl) improve binding to hydrophobic enzyme pockets, as seen in dual histamine receptor ligands .
  • Thioether Linkage : Replacing sulfur with oxygen decreases metabolic stability but may increase bioavailability .

Q. Methodological Approach :

  • Computational Modeling : Docking studies (e.g., AutoDock Vina) predict interactions with target proteins (e.g., bacterial topoisomerases) .
  • Parallel Synthesis : Generate analog libraries with systematic substituent variations to identify optimal pharmacophores .

Basic Research Question: What analytical techniques are critical for assessing purity and stability?

Answer:

  • HPLC-PDA : Quantifies purity (>98% by area under the curve) and detects degradation products under accelerated stability conditions (40°C/75% RH) .
  • Thermogravimetric Analysis (TGA) : Determines decomposition temperature (e.g., >200°C indicates thermal stability) .
  • Elemental Analysis : Validates C, H, N composition (deviation <0.4% from theoretical values) .

Advanced Research Question: How can contradictory data on biological activity across studies be resolved?

Answer:
Contradictions often arise from:

  • Assay Variability : Standardize protocols (e.g., CLSI guidelines for antimicrobial testing) to minimize inter-lab variability .
  • Concentration Differences : Compare dose-response curves (e.g., EC₅₀ vs. IC₅₀) rather than single-point data .
  • Structural Isomerism : Use chiral HPLC to rule out enantiomeric impurities affecting activity .

Case Study : In one study, compound 7a showed 80% DPPH scavenging at 100 µg/mL, while another reported 50% at the same concentration. Resolution involved verifying solvent (DMSO vs. ethanol) and radical source freshness .

Basic Research Question: What experimental designs are appropriate for pharmacokinetic studies?

Answer:

  • In Vivo Design : Randomized block design with split plots for dose variation (e.g., 10–50 mg/kg) and time-point sampling (0–24 hrs) .
  • Parameters Measured :
    • Cmax and Tmax : Plasma concentration via LC-MS/MS .
    • Half-life (t₁/₂) : Calculated using non-compartmental analysis (WinNonlin software) .

Advanced Research Question: How can environmental impact assessments be integrated into early-stage research?

Answer:
Adopt the INCHEMBIOL framework :

  • Fate Analysis : Measure logP (octanol-water partition coefficient) to predict bioaccumulation.
  • Ecotoxicology :
    • Algal Growth Inhibition : EC₅₀ in Chlorella vulgaris .
    • Daphnia Mortality : 48-hr acute toxicity tests .
  • Biotic Transformation : Use soil microcosms to track degradation metabolites via HRMS .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.